1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine
Description
1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine is a substituted pyridine derivative with a cyclopropane-amine moiety. Its molecular formula is C₈H₉ClN₂, and it has a molecular weight of 169 Da . The compound features a 6-chloro-substituted pyridine ring linked to a cyclopropane ring bearing a tertiary amine group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(6-chloropyridin-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,11)6-7-4-3-5-8(10)12-7/h3-5H,6,11H2,1-2H3 |
InChI Key |
YFWWVAITMZXSLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC(=CC=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Key Observations :
- Substituent Position : The position of the chlorine atom on the pyridine ring (e.g., 2 vs. 3 in ) significantly alters electronic distribution, affecting binding affinity in receptor-ligand interactions.
- Halogen Effects : Bromine (as in ) introduces greater steric hindrance and metabolic stability compared to chlorine, while fluorine (e.g., ) enhances electronegativity and bioavailability.
- Aromatic vs. Heterocyclic Backbones : Compounds with dichlorophenyl groups () exhibit higher lipophilicity (LogP >2.5 inferred) compared to pyridine-based analogs, influencing membrane permeability.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Key Observations :
- Environmental toxicity is a concern for chlorinated phenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
